1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene is an aromatic compound characterized by the presence of iodine, nitro, and trifluoroethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-iodo-5-(2,2,2-trifluoroethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoroethoxy group, using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-amino-3-iodo-5-(2,2,2-trifluoroethoxy)benzene .
Scientific Research Applications
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets. The nitro group can participate in electron transfer reactions, while the iodine atom can undergo oxidative addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
1-Iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-3-nitrobenzene: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
1-Iodo-2-nitrobenzene: Has the nitro group in a different position, affecting its electronic distribution and reactivity.
1-Iodo-4-nitrobenzene: Similar to 1-Iodo-3-nitrobenzene but with the nitro group in the para position, leading to different steric and electronic effects.
The presence of the trifluoroethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity compared to its analogs.
Properties
Molecular Formula |
C8H5F3INO3 |
---|---|
Molecular Weight |
347.03 g/mol |
IUPAC Name |
1-iodo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H5F3INO3/c9-8(10,11)4-16-7-2-5(12)1-6(3-7)13(14)15/h1-3H,4H2 |
InChI Key |
DJEAUJDDKUTZJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.